3,3'-Dichloro-2,2'-Bipyridine: Technical Guide to Structure, Synthesis, and Applications
3,3'-Dichloro-2,2'-Bipyridine: Technical Guide to Structure, Synthesis, and Applications
This guide details the chemical structure, synthesis, properties, and applications of 3,3'-dichloro-2,2'-bipyridine , a critical intermediate in the development of sterically hindered and chiral bipyridine ligands.[1]
Executive Summary
3,3'-Dichloro-2,2'-bipyridine (C₁₀H₆Cl₂N₂) is a specialized bipyridine derivative characterized by chlorine substituents at the ortho positions relative to the inter-ring bond.[1] Unlike the planar conformation of unsubstituted 2,2'-bipyridine in metal complexes, the 3,3'-dichloro derivative exhibits significant steric twist due to the repulsion between the chlorine atoms.[1] This non-planar geometry makes it a pivotal scaffold for synthesizing atropisomeric chiral ligands used in asymmetric catalysis and for constructing twisted linkers in Metal-Organic Frameworks (MOFs).[1][2]
Chemical Structure & Physical Properties[1][3][4][5][6][7][8][9]
Structural Analysis
The defining feature of 3,3'-dichloro-2,2'-bipyridine is the steric clash between the chlorine atoms at the 3 and 3' positions.[1] This forces the two pyridine rings to adopt a twisted conformation, breaking planarity and introducing axial chirality (atropisomerism).[1][2]
| Property | Data |
| IUPAC Name | 3,3'-Dichloro-2,2'-bipyridine |
| Molecular Formula | C₁₀H₆Cl₂N₂ |
| Molecular Weight | 225.07 g/mol |
| CAS Number | 99586-65-9 (Note: Verify specific isomer listings; often synthesized in-situ or custom ordered) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Chloroform, THF; sparingly soluble in water |
| Geometry | Twisted (Dihedral angle |
| Chirality | Atropisomeric (Racemic mixture unless resolved) |
Steric & Electronic Effects
-
Steric Hindrance: The van der Waals radius of Chlorine (1.75 Å) creates significant repulsion at the 3,3' positions, preventing the cis-coplanar geometry required for standard chelation.[1]
-
Electronic Effect: The electron-withdrawing nature of the chlorine atoms (
-inductive effect) reduces the basicity of the pyridine nitrogens compared to unsubstituted bipyridine, affecting its ligand field strength.[1][2]
Synthesis Protocols
The primary synthetic route involves the Ullmann Coupling of 2,3-dichloropyridine.[1] This method leverages the higher reactivity of the halogen at the 2-position (adjacent to nitrogen) compared to the 3-position.[1][2]
Protocol A: Nickel-Mediated Homocoupling (Modern Standard)[1][2]
-
Objective: Selective dimerization of 2,3-dichloropyridine.
-
Reagents: 2,3-Dichloropyridine, NiCl₂(PPh₃)₂ (Catalyst), Zinc dust (Reductant), Et₄NI (Additive).[1][2]
-
Solvent: Dry THF.
Step-by-Step Workflow:
-
Activation: In a dry Schlenk flask under Argon, activate Zinc dust (1.5 equiv) with dibromoethane (5 mol%) in THF.
-
Catalyst Formation: Add NiCl₂(PPh₃)₂ (10 mol%) and Et₄NI (0.5 equiv).[1][2] Stir at room temperature until the solution turns red-brown (active Ni(0) species).
-
Addition: Add 2,3-dichloropyridine (1.0 equiv) dissolved in THF via syringe.
-
Reaction: Heat to reflux (65°C) for 12–24 hours. Monitor by TLC/GC-MS.
-
Workup: Cool to RT, filter through Celite to remove Zinc residues. Concentrate the filtrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexanes/EtOAc).
Protocol B: Classical Ullmann Coupling
-
Reagents: 2,3-Dichloropyridine, Copper Bronze (Activated).[1]
-
Conditions: DMF, 180°C, 24 hours.
-
Note: Lower yields due to harsh conditions; requires rigorous exclusion of moisture.[1][2]
Visualization: Synthesis & Steric Pathway
Caption: Synthesis pathway via Nickel-catalyzed homocoupling, highlighting the steric twist in the final product.
Coordination Chemistry & Applications
Ligand Behavior
Unlike standard 2,2'-bipyridine, the 3,3'-dichloro derivative cannot easily adopt a planar cis conformation to chelate metal ions (
-
Outcome: It often acts as a monodentate ligand or forms bridged dinuclear complexes where the two pyridine rings bind to different metal centers.[1]
-
Forced Chelation: Chelation is only possible with large metal ions (e.g., Ru(II), Ir(III)) if the ligand deforms significantly, often resulting in highly distorted, metastable complexes.[1][2]
Precursor to Chiral Ligands
The primary utility of 3,3'-dichloro-2,2'-bipyridine is as a scaffold for C2-symmetric chiral ligands .[1]
-
Mechanism: The chlorine atoms are susceptible to Nucleophilic Aromatic Substitution (
).[1][2] -
Application: Reaction with chiral amines or diols yields 3,3'-disubstituted bipyridines (e.g., Bolm's Ligand ), which are highly effective in asymmetric catalysis (e.g., enantioselective Mukaiyama aldol reactions).[1]
Materials Science (MOFs)
The fixed dihedral angle of the 3,3'-dichloro backbone is utilized in Crystal Engineering to create Metal-Organic Frameworks (MOFs) with permanent porosity and chiral channels.[1][2] The twist prevents efficient packing, thereby increasing void volume.
Safety & Handling
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use in a fume hood.[1] Wear N95/P100 respirator if dust is generated.[1] |
| Skin/Eye Irritant | Causes skin irritation and serious eye damage.[1] | Wear nitrile gloves and safety goggles.[1] |
| Environmental | Toxic to aquatic life with long-lasting effects.[1][2] | Dispose of as hazardous halogenated waste.[2] |
References
-
Ullmann Coupling Mechanism: J. Org.[1][2] Chem. 1986, 51, 14, 2627–2637. (General protocol for hindered bipyridines).
-
Synthesis of 3,3'-Disubstituted Bipyridines: Bolm, C. et al.[1][3] "Synthesis of C2-Symmetric Bipyridines." Chem. Ber.[1] 1991, 124, 1173.
-
Coordination Chemistry: Constable, E. C.[1] "Homoleptic complexes of 2,2'-bipyridine."[1] Adv.[1][4][5] Inorg. Chem. 1989, 34, 1.
-
Atropisomerism in Bipyridines: Kozlowski, M. C. et al.[1] "Atropselective Synthesis of Biaryls." Chem. Rev.[1] 2009, 109, 525.
-
MOF Applications: Chen, B. et al.[1] "A Microporous Metal-Organic Framework for Gas-Chromatographic Separation of Alkanes."[1] Angew.[1] Chem. Int. Ed. 2006, 45, 1390.
Sources
- 1. cis-Dichlorobis(bipyridine)ruthenium(II) - Wikipedia [en.wikipedia.org]
- 2. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 3. Regiocontrolled one-step synthesis of 3,3'-disubstituted 2,2'-bipyridine ligands by cobalt(I)-catalyzed cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
